molecular formula C15H16ClN3 B12633299 4-Chloro-6-(1-phenylcyclopentyl)pyrimidin-2-amine

4-Chloro-6-(1-phenylcyclopentyl)pyrimidin-2-amine

Cat. No.: B12633299
M. Wt: 273.76 g/mol
InChI Key: KFIIINKOLOOIAF-UHFFFAOYSA-N
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Description

4-Chloro-6-(1-phenylcyclopentyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(1-phenylcyclopentyl)pyrimidin-2-amine typically involves the reaction of 4-chloro-6-(1-phenylcyclopentyl)pyrimidine with ammonia or an amine source under suitable conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(1-phenylcyclopentyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-Chloro-6-(1-phenylcyclopentyl)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biology: The compound can be used as a probe to study biological pathways and mechanisms.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.

    Industry: The compound can be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1-phenylcyclopentyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(1-cyclohexyl)pyrimidin-2-amine
  • 4-Chloro-6-(1-phenylcyclohexyl)pyrimidin-2-amine
  • 4-Chloro-6-(1-phenylcyclopropyl)pyrimidin-2-amine

Uniqueness

4-Chloro-6-(1-phenylcyclopentyl)pyrimidin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenylcyclopentyl group can influence the compound’s reactivity, binding affinity, and overall pharmacological profile compared to similar compounds.

Properties

Molecular Formula

C15H16ClN3

Molecular Weight

273.76 g/mol

IUPAC Name

4-chloro-6-(1-phenylcyclopentyl)pyrimidin-2-amine

InChI

InChI=1S/C15H16ClN3/c16-13-10-12(18-14(17)19-13)15(8-4-5-9-15)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,17,18,19)

InChI Key

KFIIINKOLOOIAF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C3=CC(=NC(=N3)N)Cl

Origin of Product

United States

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